molecular formula C27H28F3N9S B12396441 Antitumor agent-58

Antitumor agent-58

Cat. No.: B12396441
M. Wt: 567.6 g/mol
InChI Key: JFKJKTUDSPBULG-IERDGZPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitumor agent-58 is a compound known for its potent antitumor properties. It has shown significant efficacy in inhibiting the growth and proliferation of various cancer cells, particularly MGC-803 cells. This compound induces apoptosis and mitochondrial dysfunction, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-58 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-58 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antitumor activity. These derivatives are often studied to identify the most potent and effective compounds for cancer therapy .

Scientific Research Applications

Antitumor agent-58 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of antitumor agents and to develop new synthetic methodologies.

    Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell apoptosis and mitochondrial dysfunction.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, particularly gastric cancer.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

The mechanism of action of Antitumor agent-58 involves the activation of the p38 and JNK signaling pathways, which leads to the induction of apoptosis in cancer cells. This compound also causes mitochondrial dysfunction, further promoting cell death. The molecular targets of this compound include various proteins and enzymes involved in these signaling pathways .

Properties

Molecular Formula

C27H28F3N9S

Molecular Weight

567.6 g/mol

IUPAC Name

N-methyl-N-[(3R,4R)-4-methyl-1-[5-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H28F3N9S/c1-16-9-11-38(13-21(16)37(3)24-20-8-10-31-23(20)32-15-33-24)22-12-17(2)34-25-35-26(36-39(22)25)40-14-18-4-6-19(7-5-18)27(28,29)30/h4-8,10,12,15-16,21H,9,11,13-14H2,1-3H3,(H,31,32,33)/t16-,21+/m1/s1

InChI Key

JFKJKTUDSPBULG-IERDGZPVSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C4=CC(=NC5=NC(=NN45)SCC6=CC=C(C=C6)C(F)(F)F)C

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C4=CC(=NC5=NC(=NN45)SCC6=CC=C(C=C6)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.